molecular formula C12H13N3O2 B2637355 1-Benzyl-3-(5-methylisoxazol-3-yl)urea CAS No. 791817-34-0

1-Benzyl-3-(5-methylisoxazol-3-yl)urea

Cat. No.: B2637355
CAS No.: 791817-34-0
M. Wt: 231.255
InChI Key: STLGRULJZQMFQB-UHFFFAOYSA-N
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Description

1-Benzyl-3-(5-methylisoxazol-3-yl)urea is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications across various fields. This compound features a benzyl group attached to a urea moiety, which is further connected to a 5-methylisoxazole ring. The presence of the isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom, contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-Benzyl-3-(5-methylisoxazol-3-yl)urea typically involves the reaction of benzyl isocyanate with 5-methylisoxazole-3-amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for research or commercial use.

Chemical Reactions Analysis

1-Benzyl-3-(5-methylisoxazol-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives. .

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the isoxazole ring or the urea moiety .

Scientific Research Applications

1-Benzyl-3-(5-methylisoxazol-3-yl)urea has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

    Medicine: The compound is explored for its potential use in drug development, particularly for conditions where its unique chemical structure may offer advantages over existing treatments.

    Industry: In industrial applications, this compound is used in the development of new materials and chemical processes, leveraging its reactivity and stability.

Comparison with Similar Compounds

1-Benzyl-3-(5-methylisoxazol-3-yl)urea can be compared with other isoxazole derivatives, such as:

    5-Methylisoxazole-3-yl urea: Lacks the benzyl group, which may result in different biological activities and chemical properties.

    1-Benzyl-3-(5-chloroisoxazol-3-yl)urea: Contains a chlorine atom on the isoxazole ring, potentially altering its reactivity and biological effects.

    1-Benzyl-3-(5-phenylisoxazol-3-yl)urea: Features a phenyl group instead of a methyl group, which can influence its interactions with biological targets and its overall stability

These comparisons highlight the uniqueness of this compound, particularly in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

IUPAC Name

1-benzyl-3-(5-methyl-1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9-7-11(15-17-9)14-12(16)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLGRULJZQMFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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